molecular formula C8H12N6 B14324619 N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine CAS No. 112058-06-7

N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine

Cat. No.: B14324619
CAS No.: 112058-06-7
M. Wt: 192.22 g/mol
InChI Key: BLJVHHDUBCCWQD-UHFFFAOYSA-N
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Description

N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine is a chemical compound with the molecular formula C8H12N6. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methylating agents under controlled conditions to introduce the methyl groups at the N2, N6, and 3 positions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N2,N~6~-dimethyl-3H-purine-2,6-dione.

    Reduction: Formation of N2,N~6~,3-trimethyl-3H-purine-2,6-diamine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to alterations in cellular pathways and processes. For example, it may inhibit purine synthesis enzymes, affecting DNA and RNA synthesis in cells.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar in structure but with different methylation positions.

    Theobromine (3,7-Dimethylxanthine): Lacks the N2 methyl group.

    Theophylline (1,3-Dimethylxanthine): Lacks the N6 methyl group.

Uniqueness

N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other methylated purines may not be as effective.

Properties

CAS No.

112058-06-7

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

N,3-dimethyl-2-methylimino-7H-purin-6-amine

InChI

InChI=1S/C8H12N6/c1-9-6-5-7(12-4-11-5)14(3)8(10-2)13-6/h4H,1-3H3,(H,11,12)(H,9,10,13)

InChI Key

BLJVHHDUBCCWQD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC)N(C2=C1NC=N2)C

Origin of Product

United States

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